3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
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Overview
Description
3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclobutane ring substituted with methoxy groups and a phenylmethoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 3,3-dimethoxycyclobutanone. This intermediate is then reacted with phenylmethoxycarbonyl chloride and ammonia to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield carbonyl compounds, while reduction would produce alcohols.
Scientific Research Applications
3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethoxycyclobutane-1-carboxylic acid: Lacks the phenylmethoxycarbonylamino group, making it less complex.
3,3-Dimethoxycyclobutane-1,1-dicarboxylic acid: Contains an additional carboxylic acid group, which may alter its reactivity and applications.
Uniqueness
3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is unique due to its combination of functional groups, which provide a distinct set of chemical properties and potential applications. The presence of both methoxy and phenylmethoxycarbonylamino groups allows for diverse chemical reactivity and interactions with biological targets.
Properties
IUPAC Name |
3,3-dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-20-15(21-2)9-14(10-15,12(17)18)16-13(19)22-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBMPKWAUGXJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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